2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid
Overview
Description
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and an ester group containing a hydroxyethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1-carboxylic acid with 2-hydroxyethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Esterification: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyethoxy moiety can be oxidized to form corresponding aldehydes or ketones.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products Formed
Hydrolysis: Cyclohexane-1-carboxylic acid and 2-hydroxyethanol.
Oxidation: Cyclohexane-1-carboxylic acid and corresponding aldehydes or ketones.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the ester group, making it less versatile in certain reactions.
2-(2-hydroxyethoxy)ethyl acetate: Contains a similar ester group but lacks the cyclohexane ring, affecting its reactivity and applications.
Uniqueness
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of a cyclohexane ring with both ester and carboxylic acid functionalities. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h7-8,11H,1-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGDKNCDPVJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.